molecular formula C16H15N3O B15105623 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide

1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide

Cat. No.: B15105623
M. Wt: 265.31 g/mol
InChI Key: VDBVUSDGKLCRFI-UHFFFAOYSA-N
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Description

1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an indole core, a pyridine ring, and a carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-N-(pyridin-3-ylmethyl)pyrrolidin-3-amine: This compound has a pyrrolidine ring instead of an indole core, leading to different biological activities and applications.

    1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine: This compound features a piperidine ring, which also results in distinct properties and uses.

Biological Activity

1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core structure, modified with a pyridin-3-ylmethyl substituent and a carboxamide functional group. Its molecular formula is C15_{15}H15_{15}N3_3O, with a molecular weight of 265.31 g/mol. The specific substitutions on the indole core are believed to contribute to its biological activity by enabling interactions with various molecular targets.

Research indicates that this compound interacts with multiple biological targets:

  • Enzyme Inhibition : The compound may inhibit the activity of specific kinases or enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
  • DNA Interaction : It has been suggested that the compound can bind to DNA, influencing gene expression and potentially leading to antiproliferative effects.

Biological Activities

The compound has been studied for several biological activities, including:

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

PathogenMIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

Anticancer Properties

Studies have demonstrated that this compound has antiproliferative effects on several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50_{50} values for these cell lines suggest that it may be a promising candidate for cancer therapy.

Cell LineIC50_{50} (µM)
MDA-MB-2315.0
HeLa2.5
A54910.0

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism may involve the modulation of pro-inflammatory cytokines and enzymes .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to better understand how modifications influence biological activity. For instance, derivatives with hydroxyl (-OH) or methoxy (-OCH3_3) groups have shown enhanced antiproliferative activity compared to their counterparts lacking these groups .

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on MDA-MB-231 cells, revealing that treatment led to significant apoptosis as indicated by increased caspase activity.
  • Antimicrobial Efficacy : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated potent bactericidal activity, leading to complete inhibition of bacterial growth within hours.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-N-(pyridin-3-ylmethyl)indole-3-carboxamide

InChI

InChI=1S/C16H15N3O/c1-19-11-14(13-6-2-3-7-15(13)19)16(20)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,20)

InChI Key

VDBVUSDGKLCRFI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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